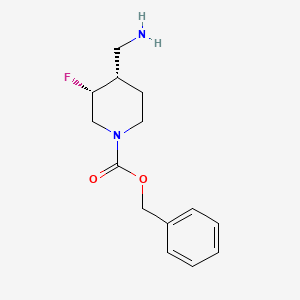

(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Descripción

(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a benzyl carboxylate core with a cis-configuration of substituents at positions 3 and 2. The compound’s structure includes a fluorine atom at position 3 and an aminomethyl group at position 4, which confers unique electronic and steric properties. Such modifications are often employed in medicinal chemistry to enhance metabolic stability, bioavailability, or target-binding affinity .

Propiedades

IUPAC Name |

benzyl (3R,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O2/c15-13-9-17(7-6-12(13)8-16)14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUYHTQXIPFYKF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1CN)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1CN)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate, also known as 3,4-cis-BCFFP, is a fluorinated piperidine derivative with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring with a fluorine atom and an aminomethyl group, make it a candidate for various biological applications, particularly in cancer therapy and neuropharmacology.

- Molecular Formula : C14H19FN2O2

- Molecular Weight : 266.31 g/mol

- CAS Number : 1228603-77-7

The compound exhibits a cis configuration at the 3 and 4 positions of the piperidine ring, which may influence its biological activity and receptor interactions .

Biological Activity Overview

Recent studies have explored the biological activity of this compound in various contexts:

-

Anticancer Activity :

- The compound has shown promising results in inducing cytotoxicity in cancer cell lines. In particular, studies indicate that derivatives of piperidine compounds can enhance apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

- The interaction with the M3 muscarinic acetylcholine receptor (M3R) has been noted, which is implicated in cell proliferation and metastasis in colorectal cancer .

-

Alzheimer's Disease Research :

- There is evidence suggesting that related piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology. The structural modifications provided by compounds like this compound may enhance brain exposure and pharmacological efficacy .

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:

- Receptor Binding : The compound's binding affinity to muscarinic receptors suggests a role in modulating neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : Its potential to inhibit cholinesterases may contribute to increased acetylcholine levels, thereby improving cognitive function.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its analogs:

Aplicaciones Científicas De Investigación

Pharmacological Potential

The compound has been investigated for its potential as a pharmacological agent due to its structural similarities to known drug molecules. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.

Case Studies

- A study explored the effects of similar piperidine derivatives on serotonin receptors, indicating that modifications in the piperidine structure can enhance receptor affinity and selectivity .

- Research has shown that compounds with fluorinated piperidine structures can exhibit improved metabolic stability, making them suitable for drug development .

Synthetic Routes

The synthesis of this compound typically involves:

- The reaction of 3-fluoropiperidine with benzylamine.

- Subsequent carboxylation to introduce the carboxylate group.

Derivatives

Various derivatives of this compound have been synthesized to explore their biological activities. For example:

- Substituted piperidines have been studied for their analgesic properties.

- Compounds modified at the aminomethyl position have shown enhanced activity against certain cancer cell lines .

Potential Applications

Due to its structural characteristics, this compound is being researched for:

- Treatment of depression and anxiety disorders by modulating serotonin levels.

- Neuroprotective effects in models of neurodegenerative diseases.

Research Findings

Studies indicate that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential therapeutic applications .

Biochemical Interactions

The compound's ability to interact with biological macromolecules has been a focus of research:

- Investigations into its binding affinity to various receptors have shown promise in understanding its mechanism of action.

- The fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Safety and Regulatory Aspects

As with any chemical compound intended for research or pharmaceutical use, safety assessments are crucial. The handling of this compound should comply with relevant regulations regarding hazardous substances.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of related piperidine derivatives:

| Compound Name | CAS Number | Substituents | Configuration | Physical State | Key Functional Groups |

|---|---|---|---|---|---|

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | 4-amino | Not specified | Powder | Amino, benzyl carboxylate |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 99197-86-1 | 4-(3-ethoxy-3-oxopropyl) | Not specified | Liquid | Ethoxycarbonyl, benzyl carboxylate |

| tert-Butyl (S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | N/A | 3-fluorine, 3-aminomethyl, tert-butyl | (S)-stereoisomer | N/A | Fluorine, aminomethyl, tert-butyl |

| Target Compound | N/A | 3-fluorine, 4-aminomethyl | (3,4)-cis | Likely solid | Fluorine, aminomethyl, benzyl carboxylate |

Key Observations:

Fluorine Substitution: The target compound’s 3-fluorine atom distinguishes it from non-fluorinated analogs like Benzyl 4-aminopiperidine-1-carboxylate. Fluorine’s electronegativity enhances metabolic stability and may influence hydrogen-bonding interactions in biological systems .

Cis Configuration : The (3,4)-cis arrangement may impose conformational constraints on the piperidine ring, affecting its interaction with chiral environments in enzymes or receptors.

Physicochemical Properties

Discussion:

- Melting Point: The fluorine atom in the target compound likely increases intermolecular interactions (e.g., dipole-dipole forces), resulting in a higher melting point compared to Benzyl 4-aminopiperidine-1-carboxylate .

- Solubility: The aminomethyl group may improve aqueous solubility relative to analogs with non-polar substituents (e.g., ethoxycarbonyl in ).

Insights:

- The target compound’s aminomethyl group may introduce reactivity similar to Benzyl 4-aminopiperidine-1-carboxylate, warranting precautions against skin/eye exposure .

- Fluorine’s presence could reduce oxidative degradation risks compared to non-fluorinated analogs.

Métodos De Preparación

Key Intermediate Preparation

A critical intermediate is the (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-base) carbamate, which undergoes catalytic hydrogenation to yield the desired cis-configured piperidine derivative.

- Catalyst System: Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate combined with chiral phosphine ligands such as (S)-1-[(Rp)-2-(di-tert-butylphosphino)ferrocenyl]ethyl bis(2-aminomethylphenyl)phosphines.

- Solvent: Methanol or trifluoroethanol.

- Hydrogen Pressure: Initial 3.5 bars, maintained by repeated reinflation until no further hydrogen consumption.

- Temperature: Typically 30°C for 72 hours.

- Yield and Enantiomeric Excess: Yields up to 87%, with enantiomeric excess (e.e.) around 82.9% and diastereomeric ratio (dr) favorable for the cis isomer.

Process Description

The carbamate precursor is placed in a pressure vessel with the rhodium catalyst and chiral ligand under nitrogen purge. Methanol or trifluoroethanol is added, followed by hydrogen purging. The mixture is heated under hydrogen pressure, allowing stereoselective hydrogenation of the tetrahydropyridine ring to the piperidine ring, favoring the cis isomer.

After completion, the mixture is purged with nitrogen, concentrated, and analyzed by chiral HPLC to confirm conversion, stereoselectivity, and yield.

Reduction of Carbamate to Aminomethyl Piperidine

The benzyl carbamate intermediate is further converted to the aminomethyl piperidine derivative by reduction:

- Reagent: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

- Conditions: Addition at 0°C, followed by reflux for 2.5 hours.

- Work-up: Quenching with water at 0-5°C, filtration, and concentration to yield the oily aminomethyl piperidine.

This step effectively converts the carbamate to the free amine while preserving the stereochemistry.

Fluorination and Substitution Approaches

While direct fluorination methods are less detailed in the sources, the preparation of fluorinated piperidine derivatives often involves:

- Starting from fluorinated precursors such as 3-fluoro-piperidine carboxylic acids or esters.

- Use of selective fluorination reagents or fluorinated building blocks in ring construction.

- Protection and substitution reactions to install the benzyl carbamate and aminomethyl groups.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (e.e.) | Diastereomeric Ratio (dr) | Notes |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | Rhodium catalyst + chiral phosphine ligand | 3.5 bar H2, 30°C, 72 h | 87 | 82.9% | Favorable for cis isomer | Repeated H2 reinflation for completion |

| Reduction of Carbamate to Amine | LiAlH4 in THF | 0°C addition, reflux 2.5 h | Quantitative | Not applicable | Maintains stereochemistry | Quenched with water, isolated as oil |

Research Findings and Notes

- The use of chiral rhodium catalysts with ferrocenyl-based phosphine ligands is critical for achieving high stereoselectivity in the hydrogenation step.

- Maintaining hydrogen pressure and temperature control ensures complete conversion and high stereochemical purity.

- The reduction step with LiAlH4 is efficient and preserves the stereochemistry of the intermediate.

- The cis configuration at positions 3 and 4 is favored under these catalytic conditions.

- Enantiomeric excess around 80-83% can be achieved, which may be further improved by optimizing ligand structure or reaction parameters.

- The method is scalable and reproducible, suitable for pharmaceutical intermediate production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3,4)-cis-Benzyl 4-(aminomethyl)-3-fluoropiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step routes starting from piperidine precursors. Key steps include:

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive amines during fluorination and coupling .

- Fluorination : Introduce fluorine at the 3-position via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature .

- Coupling Reactions : Aminomethyl groups are introduced using reductive amination or carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Monitoring : Track reaction progress via TLC or HPLC, and confirm stereochemistry with chiral chromatography or NOESY NMR .

Q. What handling and storage protocols ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C, protected from light and moisture to prevent hydrolysis or decomposition .

- Safety : Wear nitrile gloves, goggles, and lab coats. In case of exposure, flush eyes/skin with water for 15 minutes and consult a physician .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste; incinerate in certified facilities .

Q. Which analytical techniques validate the compound’s purity and structure?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H/¹³C NMR for backbone structure; ¹⁹F NMR confirms fluorine incorporation .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification.

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm); ≥95% purity threshold for biological studies .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/F ratios .

Advanced Research Questions

Q. How can contradictory reactivity data in different solvent systems be resolved?

- Methodological Answer :

- Systematic Screening : Test reactivity in polar aprotic (e.g., DMF, DMSO), protic (e.g., MeOH), and non-polar (e.g., toluene) solvents under identical temperatures .

- Kinetic Studies : Monitor reaction rates via in situ IR or UV-Vis spectroscopy to identify solvent-dependent intermediates .

- Computational Modeling : Use DFT calculations to compare solvent effects on transition-state energies .

Q. What strategies optimize stereochemical purity during synthesis?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric hydrogenation or organocatalysts to favor cis-configuration .

- Chromatographic Resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate diastereomers .

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) to isolate enantiopure crystals via diastereomeric salt formation .

Q. How does fluorination at the 3-position influence biological target interactions?

- Methodological Answer :

- Comparative Binding Assays : Test fluorinated vs. non-fluorinated analogs in receptor-binding studies (e.g., radioligand displacement) .

- Structural Analysis : Resolve ligand-target complexes via X-ray crystallography to map fluorine’s role in hydrogen bonding or hydrophobic interactions .

- Metabolic Stability : Assess fluorination’s impact on CYP450-mediated degradation using liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.